PDHK1 Inhibitor Classification and Patent Target Differentiation
According to the DrugMap database, the compound is classified as ‘Thiazole carboxamide derivative 6’ and is annotated as an inhibitor of Pyruvate Dehydrogenase Kinase 1 (PDHK1/PDK1), with a patented indication for metastatic cancer and solid tumors [1]. The parent patent US20130165450 explicitly claims thiazole carboxamide derivatives with specific 6-alkoxy substitution patterns—including the tetrahydrofuran-2-yl methoxy moiety—as PDK1 inhibitors, distinguishing them from other kinase targets (e.g., TNIK, PDE4) pursued by closely related bicyclic thiazole chemotypes [2].
| Evidence Dimension | Primary molecular target annotation |
|---|---|
| Target Compound Data | PDHK1 (PDK1) inhibitor; patented for metastatic cancer |
| Comparator Or Baseline | Bicyclic thiazole analogs (e.g., TNIK inhibitors disclosed in WO2010/64111) annotated for Wnt/β-catenin pathway inhibition rather than PDK1 |
| Quantified Difference | Target class divergence: PDHK1 vs. TNIK vs. PDE4, governed by the monocyclic thiazole-4-carboxylate scaffold with 6-tetrahydrofuran-2-yl methoxy substitution |
| Conditions | Target annotation based on DrugMap/TTD database curation of US20130165450 patent disclosure |
Why This Matters
Procurement for PDK1-focused oncology programs should prioritize this specific substitution pattern, as closely related thiazole derivatives lacking the tetrahydrofuran-2-yl methoxy motif are assigned to divergent kinase targets (TNIK, PDE4) and cannot be assumed to recapitulate PDK1 activity.
- [1] DrugMap Database, Drug ID: DMWHCOE. Thiazole carboxamide derivative 6; Target: PDHK1. Accessed May 2026. View Source
- [2] US Patent Application US20130165450. Novel Thiazol-Carboximide Derivatives as PDK1 Inhibitors. Filed 2013. View Source
